1-(3-Methoxybenzyl)piperazine dihydrochloride

Description

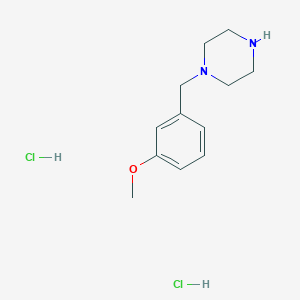

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[(3-methoxyphenyl)methyl]piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-3-11(9-12)10-14-7-5-13-6-8-14;;/h2-4,9,13H,5-8,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UERRHMQAACDEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(3-Methoxybenzyl)piperazine (B1595413) Dihydrochloride (B599025)

The construction of the 1-(3-Methoxybenzyl)piperazine core can be approached through several well-established synthetic strategies. These routes offer flexibility in terms of starting materials and reaction conditions, allowing for adaptation based on laboratory capabilities and desired scale.

Nucleophilic Substitution Reactions in Piperazine (B1678402) Functionalization

Nucleophilic substitution represents a direct and widely employed method for the N-alkylation of piperazine. This approach typically involves the reaction of piperazine with a suitable 3-methoxybenzyl halide, most commonly 3-methoxybenzyl chloride. The lone pair of electrons on one of the nitrogen atoms of the piperazine ring acts as a nucleophile, displacing the halide from the benzylic carbon.

The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct, thereby preventing the protonation of the piperazine and promoting the reaction to completion. Common bases include potassium carbonate or triethylamine. The choice of solvent is also crucial, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide often being employed to facilitate the reaction.

While this method is straightforward, challenges can arise. For instance, the reactivity of benzylic halides like p-methoxybenzyl chloride can sometimes lead to side reactions, and in some cases, reductive amination is suggested as a more controlled alternative chemicalforums.com. The formation of dialkylated piperazine as a byproduct can also occur, necessitating careful control of stoichiometry and reaction conditions.

A related approach involves the palladium-catalyzed amination of an aryl halide. For example, N-(3-methoxyphenyl)piperazine has been synthesized by reacting piperazine with m-bromoanisole in the presence of a palladium catalyst and a strong base like sodium tert-butoxide, achieving a high yield of 96% chemicalbook.com. Although this example illustrates C-N bond formation to the phenyl ring rather than the benzyl (B1604629) group, it highlights the utility of catalytic methods in piperazine functionalization.

Reductive Amination Strategies for N-Alkylation

Reductive amination is a powerful and versatile method for the synthesis of 1-(3-Methoxybenzyl)piperazine. This two-step, often one-pot, process involves the initial reaction of piperazine with 3-methoxybenzaldehyde (B106831) to form an iminium ion intermediate. This intermediate is then reduced in situ to the desired secondary amine.

A key advantage of this method is the use of a less reactive electrophile (an aldehyde) compared to the corresponding halide, which can lead to cleaner reactions with fewer side products. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a popular choice due to its mildness and selectivity for iminium ions over carbonyls. Other reducing agents such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be utilized.

For instance, the synthesis of a structurally similar compound, 1-(2,3,4-trimethoxybenzyl)piperazine, has been successfully achieved through the reductive amination of 2,3,4-trimethoxybenzaldehyde (B140358) with piperazine using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere google.comgoogle.com. This process resulted in a yield greater than 90% and a product of high purity google.com. The reaction conditions for such transformations can be carried out in alcoholic solvents at temperatures ranging from 45 to 75 °C google.com.

The general applicability of reductive amination in forming substituted piperazines is well-documented. For example, it has been used in the synthesis of 3-substituted piperazine-2-acetic acid esters, where a diamine intermediate is formed via reductive amination with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride nih.gov.

One-Pot Multicomponent Approaches for Piperazine Ring Synthesis

One-pot multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted piperazines from simple starting materials in a single synthetic operation. While specific examples detailing a one-pot synthesis of 1-(3-Methoxybenzyl)piperazine are not prevalent in the reviewed literature, the principles of this strategy are applicable.

Such approaches could potentially involve the in-situ formation of the piperazine ring followed by its immediate functionalization. For example, a one-pot, tandem reductive amination-transamidation-cyclization reaction has been developed to produce substituted piperazin-2-ones nih.gov. This demonstrates the feasibility of combining multiple reaction steps in a single pot to build the core piperazine structure and introduce desired substituents.

The development of novel synthetic procedures for monosubstituted piperazines often aims for a one-pot-one-step process to enhance efficiency and reduce costs nih.gov. These methods may utilize heterogeneous catalysts to simplify the purification process nih.gov. While not a direct synthesis of the target compound, these strategies underscore the ongoing efforts to streamline the production of functionalized piperazines.

Optimization of Synthesis Protocols

The efficiency and cost-effectiveness of any synthetic route are highly dependent on the optimization of reaction parameters. For the synthesis of 1-(3-Methoxybenzyl)piperazine dihydrochloride, this involves the careful selection of catalysts, refinement of reaction conditions, and implementation of strategies to maximize yield and ensure high purity.

Catalyst Systems and Reaction Condition Refinements

The choice of catalyst is critical in many of the synthetic routes to 1-(3-Methoxybenzyl)piperazine. In reductive amination via catalytic hydrogenation, palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are commonly used catalysts google.com. The catalyst loading, hydrogen pressure, and temperature are all important parameters that need to be optimized to achieve a high conversion rate and minimize side reactions. For example, in the synthesis of 1-(2,3,4-trimethoxybenzyl)piperazine, a 5% Pd/C catalyst was found to be effective google.com.

In nucleophilic substitution reactions, particularly those involving palladium-catalyzed amination, the choice of the palladium precursor and the ligand can significantly impact the reaction's efficiency.

Furthermore, microwave-assisted synthesis has emerged as a technique to accelerate reaction times for the preparation of monosubstituted piperazines nih.gov. The use of heterogeneous catalysts supported on polymeric resins can also simplify the work-up procedure and allow for catalyst recycling, contributing to a more sustainable process nih.gov.

Strategies for Yield Enhancement and Purity Control

Maximizing the yield and ensuring the purity of the final product are paramount in chemical synthesis. In the context of 1-(3-Methoxybenzyl)piperazine synthesis, several strategies can be employed.

In nucleophilic substitution reactions, controlling the stoichiometry of the reactants is crucial to minimize the formation of the N,N'-bis(3-methoxybenzyl)piperazine byproduct. Using a large excess of piperazine can favor the formation of the mono-substituted product. Subsequent purification steps, such as crystallization or chromatography, are then used to isolate the desired compound.

For reductive amination, the purity of the starting aldehyde is important, as impurities can be carried through to the final product. The choice of the reducing agent and the reaction solvent can also influence the reaction's selectivity and ease of purification. After the reaction, the excess piperazine, a common starting material, needs to be effectively removed. This can be achieved by techniques such as evaporation and precipitation in a suitable solvent like ice-cold toluene (B28343) google.com.

The final conversion to the dihydrochloride salt is a critical step for both purification and stabilization of the product. This is typically achieved by treating a solution of the free base with hydrochloric acid. The resulting salt often has improved crystallinity, which facilitates its isolation and purification by recrystallization.

Below is a table summarizing the key aspects of the discussed synthetic methodologies.

| Synthetic Methodology | Key Reactants | Typical Reagents and Catalysts | Advantages | Potential Challenges |

| Nucleophilic Substitution | Piperazine, 3-Methoxybenzyl Halide | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF), Pd catalyst (for aryl halides) | Direct, straightforward | Formation of dialkylated byproducts, potential side reactions with reactive halides |

| Reductive Amination | Piperazine, 3-Methoxybenzaldehyde | Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Catalytic Hydrogenation (e.g., Pd/C, H₂) | High selectivity, milder conditions, fewer byproducts | Requires a suitable reducing agent or hydrogenation setup |

| One-Pot Multicomponent | Simpler precursors (e.g., diamines, aldehydes) | Various catalysts and reagents depending on the specific reaction | High efficiency, atom economy | Can be complex to optimize, may require specialized knowledge |

Derivatization and Analog Synthesis from the 1-(3-Methoxybenzyl)piperazine Scaffold

The 1-(3-methoxybenzyl)piperazine core is a versatile scaffold in medicinal chemistry, offering multiple reactive sites for structural modification. The secondary amine in the piperazine ring, the methoxy (B1213986) group, and the aromatic ring of the benzyl moiety all present opportunities for chemical transformation. These modifications are crucial for developing extensive libraries of analogs for structure-activity relationship (SAR) studies. Key synthetic strategies focus on N-substitution of the piperazine ring, modification of the methoxybenzyl group, and the construction of more complex hybrid molecules.

The most common site for derivatization of the 1-(3-methoxybenzyl)piperazine scaffold is the secondary amine at the N4 position. Its nucleophilicity allows for a wide range of substitution reactions, including alkylation, acylation, and arylation, leading to a vast array of structurally diverse compounds.

N-Alkylation and N-Benzylation: Direct N-alkylation is a primary method for introducing new substituents. This is typically achieved by reacting 1-(3-methoxybenzyl)piperazine with various alkyl or benzyl halides (chlorides or bromides) in the presence of a base to neutralize the resulting hydrohalic acid. For instance, the synthesis of analogous 1,4-disubstituted piperazines has been successfully accomplished by reacting a substituted benzylpiperazine with a benzyl halide in a high-boiling solvent like xylene. datapdf.com This reaction proceeds via a standard nucleophilic substitution mechanism.

Another key strategy is reductive amination, which involves reacting the parent piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride or sodium cyanoborohydride. This two-step, one-pot reaction is highly efficient for creating a diverse set of N-substituted derivatives.

N-Acylation: The secondary amine readily reacts with acylating agents like acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amide derivatives. In one documented synthesis of a complex derivative, 1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethoxybenzoyl)piperazine, a substituted benzylpiperazine is reacted with an acyl chloride, demonstrating the feasibility of this transformation. evitachem.com This method is fundamental for introducing a variety of functional groups and building more complex molecular architectures.

N-Arylation: The introduction of aryl or heteroaryl substituents at the N4 position is often accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction uses a palladium catalyst to couple the piperazine nitrogen with an aryl halide or triflate. Alternatively, for electron-deficient (hetero)aromatic systems, direct nucleophilic aromatic substitution (SNAr) can be employed, where the piperazine nitrogen displaces a leaving group (typically a halogen) on the aromatic ring. researchgate.net

Table 1: Examples of N-Substitution Reactions on Benzylpiperazine Scaffolds This table presents reaction types analogous to those used for derivatizing 1-(3-methoxybenzyl)piperazine.

| Starting Scaffold | Reagent | Reaction Type | Resulting Moiety | Reference |

|---|---|---|---|---|

| 1-Phenylpiperazine | 3,4-Dimethoxybenzyl chloride | N-Benzylation | 1-(3,4-Dimethoxybenzyl)-4-phenylpiperazine | datapdf.com |

| Substituted Benzylpiperazine | 2,3-Dimethoxybenzoyl chloride | N-Acylation | 4-(2,3-Dimethoxybenzoyl)piperazine | evitachem.com |

| Piperazine | Pentafluoropyridine | SNAr | 4-(Perfluoropyridin-4-yl)piperazine | researchgate.net |

While less common than N-substitution, modifications to the methoxybenzyl portion of the molecule provide another avenue for structural diversification. These changes can modulate the electronic and steric properties of the ligand, influencing its target-binding profile.

O-Demethylation: The methoxy group on the benzyl ring can be cleaved to reveal a phenolic hydroxyl group. This transformation is typically achieved using strong Lewis acids like boron tribromide (BBr₃) or through nucleophilic cleavage with agents like lithium and diphenylphosphine. The resulting phenol (B47542) is a versatile intermediate that can be used for further functionalization, such as conversion into esters, ethers, or carbamates, thereby expanding the chemical diversity of the scaffold.

Aromatic Substitution: The benzene (B151609) ring of the methoxybenzyl group is activated towards electrophilic aromatic substitution due to the electron-donating nature of the methoxy group and the alkyl substituent. Reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation could potentially introduce new substituents onto the aromatic ring. The directing effects of the existing substituents would favor substitution at positions ortho and para to the methoxy group. However, controlling regioselectivity can be challenging, and such reactions might require careful optimization of conditions to avoid side reactions.

Table 2: Potential Modifications of the Methoxybenzyl Moiety This table outlines potential chemical transformations applicable to the methoxybenzyl group.

| Reaction Type | Reagent(s) | Functional Group Transformation | Purpose |

|---|---|---|---|

| O-Demethylation | Boron tribromide (BBr₃) | Methoxy to Hydroxyl (-OCH₃ → -OH) | Introduce a reactive handle for further derivatization (e.g., etherification, esterification). |

| Nitration | HNO₃ / H₂SO₄ | Hydrogen to Nitro (-H → -NO₂) | Introduce an electron-withdrawing group; can be reduced to an amino group. |

| Halogenation | Br₂ / FeBr₃ or NBS | Hydrogen to Halogen (-H → -Br) | Introduce a halogen for use in cross-coupling reactions or to modulate lipophilicity. |

| Friedel-Crafts Acylation | Acyl chloride / AlCl₃ | Hydrogen to Acyl (-H → -C(O)R) | Introduce a ketone functionality. |

The 1-(3-methoxybenzyl)piperazine scaffold serves as an excellent building block for the synthesis of more complex, multi-scaffold hybrid molecules. This strategy involves linking the piperazine core to other pharmacologically relevant heterocyclic systems, such as oxadiazoles, triazoles, or quinazolinones, often via a linker attached to the N4 nitrogen.

One common approach involves a multi-step synthesis where the piperazine derivative is introduced in the final steps. For example, a heterocyclic core containing a reactive site, such as a chloromethyl group, can be prepared separately. Subsequent nucleophilic substitution with 1-(3-methoxybenzyl)piperazine couples the two fragments together. This modular approach is highly effective for generating libraries of diverse hybrid compounds. Research has demonstrated the synthesis of novel derivatives by reacting aryl piperazines with intermediates like 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol to form complex hybrid structures. acs.org Similarly, piperazine moieties have been tethered to natural product scaffolds like bergenin (B1666849) or incorporated into 1,2,3-triazole systems using click chemistry. nih.gov These hybrid molecules are designed to interact with multiple biological targets or to combine the favorable properties of different pharmacophores into a single entity.

Table 3: Examples of Hybrid Scaffolds Incorporating a Piperazine Core This table illustrates strategies for creating hybrid molecules using piperazine building blocks.

| Piperazine Derivative | Linked Scaffold | Linkage Method | Hybrid Molecule Class | Reference |

|---|---|---|---|---|

| Aryl Piperazine | 1,3,4-Oxadiazole | Nucleophilic Substitution | Oxadiazole-Piperazine Hybrid | acs.org |

| Piperazine | 1,2,3-Triazole | Click Chemistry (CuAAC) | Triazole-Piperazine Hybrid | nih.gov |

| Piperazine | Bergenin (natural product) | Mannich Reaction | Natural Product-Piperazine Hybrid | nih.gov |

| Benzylpiperazine | 1,3-Oxazine | Cyclization catalyzed by Ga(NO₃)₃ | Oxazine-Piperazine Hybrid | doi.org |

In Vitro Pharmacological Characterization and Mechanistic Studies

Ligand-Receptor Interaction Profiling

The interaction profile of 1-(3-Methoxybenzyl)piperazine (B1595413) dihydrochloride (B599025) and its related analogs has been investigated across several key neurotransmitter receptor families. These studies, primarily conducted through radioligand binding assays and functional assessments in isolated tissues or cell lines, reveal a complex pharmacology with varying affinities for serotonin (B10506), dopamine (B1211576), adrenergic, and sigma receptors.

Serotonin Receptor (5-HT) Subtype Affinities and Functional Efficacy in Preclinical Models

Research into arylpiperazine derivatives has consistently highlighted their interaction with serotonin receptors. Specifically, compounds featuring a methoxyphenylpiperazine moiety have been synthesized and evaluated for their binding affinity at the 5-HT₁A receptor. For instance, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate demonstrated a high affinity for the 5-HT₁A receptor with a binding constant (Ki) of 1.2 nM semanticscholar.org. Another derivative, 1-[2-(4-Methoxyphenyl)phenyl]piperazine, is recognized as a potent serotonin 5-HT₇ receptor antagonist with a Ki of 2.6 nM, while showing lower affinity for the 5-HT₁A receptor (Ki = 476 nM) nih.gov. While these data pertain to structurally related compounds, they underscore the propensity of the methoxy-arylpiperazine scaffold to interact with serotonin receptor subtypes.

Dopamine Receptor (D) Subtype Affinities and Functional Efficacy in Research Settings

The arylpiperazine structure is a common feature in ligands targeting dopamine receptors. Structure-activity relationship studies on a series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines showed that a 2,3-dichlorophenylpiperazine analogue displayed the highest affinity for the D₃ receptor in the subnanomolar range acs.org. Derivatives with a 2-methoxyphenyl group have also been extensively developed as high-affinity D₃ and D₂ receptor ligands nih.govnih.gov. For example, certain N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides exhibit high affinity (Ki = 1 nM) for the D₃ receptor with significant selectivity over the D₂ subtype nih.gov. These findings illustrate that modifications of the arylpiperazine core significantly influence affinity and selectivity for dopamine receptor subtypes.

Adrenergic Receptor (α) Subtype Affinities and Antagonistic Properties in Isolated Tissues

The interaction of piperazine-containing compounds with adrenergic receptors has been a subject of investigation, particularly for their potential cardiovascular and other therapeutic effects. A complex derivative, 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazine-1-yl) propyl)-1H-indole-2-carboxamide (HJZ-12), has been identified as a potent α₁D/₁A-adrenoceptor (AR) antagonist. This compound exhibits high subtype selectivity for α₁D- and α₁A-ARs over the α₁B-AR subtype in studies using isolated rat tissues frontiersin.orgnih.govnih.gov. While not 1-(3-Methoxybenzyl)piperazine itself, the data on HJZ-12 suggest that the broader benzyl-methoxyphenyl-piperazine structure can confer significant antagonistic properties at α₁-adrenergic receptor subtypes frontiersin.orgnih.govnih.gov.

Sigma Receptor (σ) Subtype Affinities and Selectivity in Radioligand Binding Assays

Benzylpiperazine derivatives have emerged as a promising class of ligands for sigma (σ) receptors. In radioligand binding assays, various newly synthesized benzylpiperazinyl derivatives were characterized for their affinities toward σ₁ and σ₂ receptors nih.gov. These assays utilize specific radioligands such as [³H]-(+)-pentazocine for σ₁ and [³H]-1,3-di-(2-tolyl)guanidine (DTG) for σ₂ receptors to determine the binding affinities (Ki values) of test compounds unict.it. Research has shown that piperazine (B1678402) and piperidine derivatives can possess high affinity for sigma receptors unict.it. For example, one study identified a benzylpiperazine derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, which demonstrated a very high affinity for the σ₁ receptor (Ki σ₁ = 1.6 nM) and significant selectivity over the σ₂ receptor nih.gov.

Table 1: Sigma Receptor Binding Affinities of a Representative Benzylpiperazine Derivative This table presents data for a structurally related compound to illustrate the potential for high-affinity sigma receptor binding within this chemical class.

| Compound | Kᵢ σ₁ (nM) | Kᵢ σ₂ (nM) | Selectivity (Kᵢ σ₂/Kᵢ σ₁) |

|---|---|---|---|

| 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one | 1.6 | 1418 | 886 |

Data sourced from a study on new benzylpiperazine derivatives. nih.gov

Dopamine Transporter (DAT) Binding and Reuptake Modulation in Cell-Free Systems

The piperazine scaffold is integral to several potent dopamine reuptake inhibitors. The compound GBR-12935, a piperazine derivative, is a well-characterized potent and selective dopamine reuptake inhibitor often used in research to label dopamine transporter proteins wikipedia.org. Studies on related structures, such as N-(4-methoxyphenyl)piperazine, have shown they can inhibit the re-uptake and promote the release of dopamine nih.gov. These activities are typically assessed in cell-free systems using membrane preparations from brain regions rich in dopamine transporters, where the ability of a compound to displace a radiolabeled ligand like [³H]GBR-12935 is measured nih.gov.

Enzymatic Interaction Studies in Research Models

The potential for piperazine-based compounds to interact with metabolic enzymes has been evaluated, primarily focusing on the cytochrome P450 (CYP) isoenzyme family. Studies using human liver microsomes have investigated the inhibitory effects of various benzyl (B1604629) and phenyl piperazines on major CYP isoenzymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. Research has shown that methoxyphenylpiperazine (MeOPP) can exert significant inhibitory effects across these enzymes, though each piperazine analog presents a unique inhibitory profile researchgate.net. Such studies are crucial for predicting potential drug-drug interactions.

Based on a comprehensive search of available scientific literature, there is currently no specific research data for the compound 1-(3-Methoxybenzyl)piperazine dihydrochloride that aligns with the detailed pharmacological characterization requested.

Extensive searches for studies on this specific molecule did not yield any results pertaining to its in vitro metabolism, enzyme inhibition, or its effects on cellular pathways in preclinical models. The scientific articles retrieved during the search process discuss other structurally related piperazine derivatives or entirely different compounds, and their findings cannot be accurately attributed to this compound.

Therefore, it is not possible to provide a scientifically accurate and thorough article for the following sections as outlined:

Cellular Pathway Modulation Studies in Preclinical Cell Lines

Other Cell-Based Assays for Mechanistic Elucidation

Without published research data on this compound, any attempt to generate content for the requested topics would be speculative and would not meet the required standards of scientific accuracy.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Key Pharmacophoric Elements and Their Contribution to Receptor Binding

The pharmacophore of benzylpiperazine derivatives consists of several key elements that are essential for receptor binding. The piperazine (B1678402) ring, a nitrogen-containing heterocycle, is a common scaffold in a wide range of biologically active compounds. nih.govresearchgate.net The nitrogen atoms of the piperazine ring are critical, often acting as a protonatable center that can engage in ionic interactions with receptor sites. The presence of a free amino group has been shown to be essential for the inhibitory activity of some piperazine derivatives. researchgate.net

The aryl group, in this case, the 3-methoxybenzyl moiety, provides a lipophilic region that can participate in van der Waals, hydrophobic, or aromatic stacking interactions within the binding pocket of a receptor. The combination of the basic piperazine and the aromatic benzyl (B1604629) group forms the core structure of many ligands targeting various receptors, including sigma receptors and dopamine (B1211576) D3 receptors. nih.govresearchgate.netnih.gov The development of selective 5-HT1A receptor inhibitors, for instance, is closely associated with the inclusion of a 4-alkyl-1-arylpiperazine scaffold. mdpi.com

Impact of Substituent Variations on Receptor Binding and Selectivity

Modifications to the 1-(3-Methoxybenzyl)piperazine (B1595413) structure have profound effects on its receptor binding affinity and selectivity. Researchers have explored these effects by altering the position of the methoxy (B1213986) group and by introducing different substituents on the aromatic ring or varying the alkyl chain.

The position of the methoxy group on the benzyl ring is a critical determinant of the compound's pharmacological profile. Studies on related compounds have demonstrated that shifting a substituent from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly alter biological properties. nih.gov For example, in the development of D3 receptor antagonists, both 2,3-dichloro and 2-methoxy-phenyl piperazine moieties have been utilized as key pharmacophores to achieve high affinity and selectivity. nih.gov The methoxy group, a common substituent in many drugs, can influence ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. nih.gov The isomeric N-(4-methoxyphenyl)piperazine has been found to inhibit the re-uptake and promote the release of neurotransmitters like dopamine and serotonin (B10506). nih.gov

| Compound/Substituent Position | Target Receptor | Binding Affinity (Ki, nM) |

| 2-Methoxyphenylpiperazine derivative | 5-HT1A | 1.2 |

| 3-Methoxyphenylpiperazine (mCPP) | 5-HT Receptors | Varies |

| 4-Methoxyphenylpiperazine (MeOPP) | Monoamine Transporters | Active |

Data synthesized from findings on related arylpiperazine compounds. nih.govmdpi.com

Varying the length of the alkyl chain that links the piperazine ring to other molecular fragments can impact biological activity. For instance, linking a 2-MeO-Ph-piperazine moiety via a three-carbon atom linker to adamantanamine resulted in a highly selective ligand for the 5-HT1A receptor. mdpi.com

Aromatic substitutions also play a pivotal role. Replacing the benzyl moiety with other cyclic systems, such as a naphthyl methyl group, has yielded potent and selective sigma ligands. nih.gov In another example, modifying the D3 receptor pharmacophore in the 2-methoxy-phenyl piperazine class by incorporating variously substituted heterobiarylamides led to compounds with high D3 receptor affinity (Ki = 1 nM) and approximately 400-fold selectivity over the D2 receptor. nih.gov However, introducing a carbonyl group between the aromatic ring and the piperazine moiety can lead to a dramatic decrease in σ1 receptor binding affinity, possibly due to increased structural rigidity that hinders interaction with the binding site. researchgate.net

Table 2: Influence of Aromatic and Linker Modifications on Biological Activity

| Base Scaffold | Modification | Target/Activity |

| Benzylpiperazine | Replaced benzyl with 2-naphthyl methyl | Potent sigma ligand |

| 2-Methoxyphenylpiperazine | Linked via propyl chain to adamantanamine | High affinity 5-HT1A ligand (Ki = 1.2 nM) |

| 2-Methoxyphenylpiperazine | Linked via butyl chain to heterobiarylamide | High affinity D3 antagonist (Ki = 1 nM) |

Data extracted from studies on piperazine derivatives. nih.govnih.govmdpi.com

Conformational Analysis and Its Implications for Biological Interactions

The three-dimensional shape, or conformation, of 1-(3-Methoxybenzyl)piperazine is crucial for its interaction with biological targets. The piperazine ring typically adopts a stable chair conformation. nih.gov In this conformation, substituents can be oriented in either an axial or equatorial position. Studies on related 2-substituted piperazines have shown a preference for the axial conformation. nih.gov This specific orientation can place key functional groups, such as the nitrogen atoms, in a precise spatial arrangement that may mimic the binding mode of endogenous ligands or other active compounds. nih.gov The conformational preference can be further stabilized by factors like intramolecular hydrogen bonding, which in turn controls the binding to receptors. nih.gov

Design and Validation of SAR Models for Targeted Biological Activities

To better understand and predict the biological activity of piperazine derivatives, researchers employ computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling. Both 2D- and 3D-QSAR models have been successfully developed for various series of piperazine-based compounds. nih.govnih.gov

These models correlate variations in molecular structure with changes in biological activity. For example, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) have been used to shed light on the steric and electrostatic requirements for a ligand to bind effectively to its target. nih.govmdpi.com By aligning a series of related molecules and analyzing their interaction fields, CoMFA can generate a 3D map that highlights regions where bulky groups or specific electrostatic charges would be favorable or unfavorable for activity. These models, once validated, serve as powerful tools for the rational design of new, more potent, and selective compounds prior to their synthesis. nih.gov

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as an arylpiperazine derivative, might interact with a biological target, typically a protein receptor.

For arylpiperazine derivatives, molecular docking is frequently employed to predict their binding modes and affinities for various G-protein coupled receptors (GPCRs), such as serotonin (B10506) and dopamine (B1211576) receptors, which are common targets for this class of compounds. uniba.itacs.orgnih.gov

In a typical study, a homology model or a crystal structure of the target receptor is used. For instance, docking studies of arylpiperazine derivatives into models of the 5-HT2A serotonin receptor have been performed to understand their antagonistic activity. mdpi.comsemanticscholar.org These simulations predict how the ligand fits into the receptor's binding pocket. The methoxybenzyl group would likely be oriented towards a hydrophobic pocket, while the protonated piperazine (B1678402) ring would form a crucial ionic interaction with a negatively charged amino acid residue, such as aspartate (Asp). mdpi.com The predicted binding affinity, often expressed as a docking score or estimated Ki value, helps rank potential ligands based on their predicted potency.

| Compound Class | Target Receptor | Predicted Binding Affinity (Example) | Key Interaction Feature |

| Arylpiperazines | 5-HT1A Receptor | Ki = 0.6 nM | Ionic bond with Asp residue |

| Phenylpiperazines | Dopamine D2/D3 Receptors | High Affinity (nM range) | Hydrophobic interactions with aromatic residues |

| Benzothiazine-Phenylpiperazines | DNA-Topo II Complex | Negative energy scoring function | Groove-binding and active site interaction |

This table presents representative data from studies on various arylpiperazine derivatives to illustrate the application of molecular docking.

Docking simulations are instrumental in identifying the specific amino acid residues that form key interactions with the ligand. For arylpiperazine derivatives targeting serotonin receptors, studies have identified several critical interactions mdpi.comsemanticscholar.org:

Ionic Bonding: A salt bridge between the positively charged nitrogen of the piperazine ring and the carboxylate side chain of a highly conserved aspartate residue (e.g., Asp114 in the D2 receptor) is a hallmark interaction for many aminergic GPCR ligands.

Hydrogen Bonding: The methoxy (B1213986) group or other substituents on the aromatic ring can form hydrogen bonds with polar residues like serine or threonine within the binding pocket.

Hydrophobic and Aromatic Interactions: The benzyl (B1604629) and phenyl rings typically engage in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan, which line the binding cavity. These interactions are crucial for anchoring the ligand and determining its specific orientation and affinity. mdpi.commdpi.com

Pharmacophore Modeling and Virtual Screening for Ligand Discovery

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For arylpiperazines, a typical pharmacophore model includes features like a positive ionizable center (the piperazine nitrogen), one or more hydrophobic/aromatic regions, and potentially hydrogen bond donors or acceptors. nih.gov

Once a pharmacophore model is established based on a set of known active compounds, it can be used as a 3D query to search large chemical databases for novel molecules that match the model. This process, known as virtual screening, allows researchers to efficiently identify new potential ligands for a target receptor without synthesizing and testing every compound. This approach has been successfully used to discover novel piperazine-based inhibitors for various targets. nih.govresearchgate.net

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.netjksus.org For a compound like 1-(3-methoxybenzyl)piperazine (B1595413), DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and stability.

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For arylpiperazines, the MEP map typically shows a negative potential around the oxygen atom of the methoxy group and a positive potential around the protonated piperazine nitrogens, indicating sites for potential intermolecular interactions. jksus.org

| DFT Calculation | Information Obtained | Relevance to 1-(3-Methoxybenzyl)piperazine |

| Geometry Optimization | Lowest energy conformation, bond lengths, angles | Predicts the most stable shape of the molecule |

| HOMO-LUMO Analysis | Electronic energy levels, energy gap (ΔE) | Indicates chemical reactivity and kinetic stability |

| MEP Mapping | Electron density distribution | Identifies sites for hydrogen bonding and electrostatic interactions |

| NBO Analysis | Charge transfer between orbitals | Studies electronic exchanges and donor-acceptor interactions |

This table summarizes the application of DFT methods to analyze the properties of arylpiperazine derivatives.

In Silico ADMET Predictions for Preclinical Compound Prioritization

Before a compound can be considered a viable drug candidate, its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties must be evaluated. In silico tools and web servers like SwissADME and ADMET Predictor® can predict these properties based solely on the molecule's structure, allowing for early-stage filtering of compounds with poor pharmacokinetic profiles. mdpi.comnih.govsci-hub.seyoutube.com

For 1-(3-methoxybenzyl)piperazine, these tools would predict parameters such as:

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. Piperazine derivatives are often designed to comply with these rules. mdpi.comyoutube.com

Solubility and Permeability: Predictions of aqueous solubility (LogS) and permeability across biological membranes like the blood-brain barrier (BBB).

Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and can be a source of drug-drug interactions.

Toxicity: Early warnings for potential toxicity, such as mutagenicity or cardiotoxicity.

These predictions help prioritize compounds that are more likely to have favorable drug-like properties for further development. nih.gov

Molecular Dynamics Simulations for Conformational Stability and Ligand-Protein Interaction Dynamics

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view. researchgate.net An MD simulation calculates the motion of atoms over time, providing insights into the stability of the binding pose and the flexibility of both the ligand and the protein. researchgate.net

For a complex of an arylpiperazine with its receptor, an MD simulation could:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand's position over the simulation time (typically nanoseconds to microseconds), researchers can determine if the docked pose is stable.

Analyze Conformational Changes: Reveal how the ligand and protein adjust their conformations to achieve an optimal fit.

Characterize Water's Role: Investigate the role of water molecules in mediating interactions at the binding interface.

Calculate Binding Free Energy: More advanced MD-based methods can provide a more accurate estimation of the binding free energy, complementing the scores from molecular docking.

These simulations are crucial for validating docking results and gaining a deeper understanding of the dynamic nature of molecular recognition. researchgate.net

Advanced Analytical Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research Samples

Spectroscopy is a cornerstone in the analysis of molecular structures. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the compound's atomic composition, connectivity, and chemical environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules. While specific experimental spectra for 1-(3-Methoxybenzyl)piperazine (B1595413) dihydrochloride (B599025) are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its structural fragments and data from analogous piperazine (B1678402) derivatives. researchgate.netnih.gov

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The aromatic protons on the 3-methoxyphenyl (B12655295) ring would appear in the downfield region (typically δ 6.8-7.3 ppm). The singlet for the methoxy (B1213986) (-OCH₃) group protons would be expected around δ 3.8 ppm. The benzylic methylene (B1212753) (-CH₂-) protons would likely present as a singlet near δ 3.5-4.0 ppm. The eight protons of the piperazine ring would exhibit complex signals in the upfield region (typically δ 2.5-3.5 ppm), often as broad multiplets due to chair-chair interconversion and coupling between adjacent axial and equatorial protons. nih.govmdpi.com The acidic protons from the dihydrochloride salt may appear as a very broad signal or undergo exchange with residual water in the solvent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton. The six aromatic carbons would produce signals in the δ 110-160 ppm range, with the carbon attached to the methoxy group being the most deshielded. The methoxy carbon itself would appear around δ 55 ppm. The benzylic carbon is expected in the δ 50-60 ppm region, while the carbons of the piperazine ring would resonate in the δ 40-55 ppm range. nih.gov

2D-NMR: Techniques like COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling relationships, for instance, between adjacent protons on the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for definitively assigning proton signals to their corresponding carbon atoms, confirming the connectivity between the benzyl (B1604629) group and the piperazine ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(3-Methoxybenzyl)piperazine Moiety

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.3 | 112 - 130 |

| Aromatic C-O | - | ~160 |

| Aromatic C-CH₂ | - | ~135 |

| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~55 |

| Benzylic (-CH₂-) | ~3.7 (s, 2H) | ~58 |

| Piperazine (-CH₂-N-CH₂-) | 2.5 - 3.5 (m, 8H) | 45 - 55 |

Note: Predicted values are estimates based on typical chemical shifts for similar functional groups and may vary based on solvent and experimental conditions.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

MS and HRMS: In its free base form, 1-(3-Methoxybenzyl)piperazine has a molecular weight of approximately 220.3 g/mol . Electrospray ionization (ESI) would likely produce a prominent protonated molecule [M+H]⁺ at m/z 221. The dihydrochloride salt itself has a molecular weight of 293.22 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula (C₁₂H₁₉N₂O⁺ for the protonated free base) and distinguishing it from other isobaric compounds.

Fragmentation Analysis (LC-MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the parent ion and analyze the resulting product ions, providing structural information. The primary fragmentation pathway for the [M+H]⁺ ion of 1-(3-Methoxybenzyl)piperazine would involve the cleavage of the benzylic C-N bond. This would be expected to generate a stable 3-methoxybenzyl cation or a related tropylium-type ion at m/z 121. Other significant fragments would correspond to the piperazine ring and its fragments. This fragmentation pattern is a key identifier for the benzylpiperazine class of compounds. auburn.edu

Table 2: Expected Mass Spectrometry Fragments for 1-(3-Methoxybenzyl)piperazine

| m/z (charge) | Proposed Fragment | Description |

| 221 | [C₁₂H₁₈N₂O + H]⁺ | Protonated molecular ion (free base) |

| 121 | [C₈H₉O]⁺ | 3-Methoxybenzyl or methoxytropylium cation |

| 100 | [C₅H₁₂N₂]⁺ | Benzylic cleavage fragment |

| 87 | [C₄H₉N₂]⁺ | Piperazine ring fragment |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. americanpharmaceuticalreview.comcardiff.ac.uk These methods are excellent for identifying functional groups present in a molecule. The analysis of 1-(3-Methoxybenzyl)piperazine would reveal characteristic bands for its aromatic, ether, amine, and aliphatic components. ultraphysicalsciences.orgdergipark.org.tr

Aromatic Ring Vibrations: C-H stretching vibrations of the benzene (B151609) ring are expected above 3000 cm⁻¹. Aromatic C=C stretching bands typically appear in the 1450-1600 cm⁻¹ region.

Methoxy Group Vibrations: The ether linkage is characterized by a strong C-O stretching band, typically observed around 1250 cm⁻¹ (asymmetric stretch) and 1030 cm⁻¹ (symmetric stretch). esisresearch.org

Aliphatic C-H Vibrations: The CH₂ groups of the benzyl and piperazine moieties will show symmetric and asymmetric stretching vibrations in the 2800-3000 cm⁻¹ range. dergipark.org.tr Scissoring and rocking deformations are expected around 1450 cm⁻¹ and 800-900 cm⁻¹, respectively. esisresearch.org

N-H and C-N Vibrations: As a dihydrochloride salt, the piperazine nitrogens are protonated. The N-H stretching bands are expected to be broad and appear in the 2400-2800 cm⁻¹ region, which is characteristic of amine salts. C-N stretching vibrations typically occur in the 1100-1250 cm⁻¹ range. ultraphysicalsciences.org

Table 3: Key Predicted IR/Raman Vibrational Frequencies for 1-(3-Methoxybenzyl)piperazine dihydrochloride

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| > 3000 | C-H Stretch | Aromatic |

| 2800 - 3000 | C-H Stretch | Aliphatic (Piperazine, Benzyl CH₂) |

| 2400 - 2800 (broad) | N⁺-H Stretch | Amine Salt |

| ~1600, ~1470 | C=C Stretch | Aromatic |

| ~1450 | CH₂ Scissoring | Aliphatic |

| ~1250 | Asymmetric C-O-C Stretch | Aryl Ether |

| ~1030 | Symmetric C-O-C Stretch | Aryl Ether |

Note: Based on data for analogous compounds like 1-benzylpiperazine. ultraphysicalsciences.org

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule, particularly those involving conjugated systems or chromophores. 182.160.97 For 1-(3-Methoxybenzyl)piperazine, the sole chromophore is the 3-methoxybenzyl group, as the saturated piperazine ring does not absorb significantly in the 200-800 nm range. researchgate.net

The UV spectrum is expected to be similar to that of other simple benzene derivatives, showing characteristic absorption bands related to π→π* transitions. For the related compound 1-(3-methoxyphenyl)piperazine, absorbance maxima have been reported around 210-214 nm and 247 nm. unodc.orgcaymanchem.com A similar profile would be expected for the target compound, with the exact λ(max) and molar absorptivity values being dependent on the solvent used. This technique is particularly useful for quantitative analysis due to its simplicity and adherence to the Beer-Lambert law at low concentrations.

Chromatographic Methods for Separation and Quantification in Research Samples

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for assessing the purity of a compound and for quantifying it in complex matrices.

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic technique for the purity assessment and quantification of pharmaceutical compounds. Its versatility is enhanced by the availability of various detectors, each providing different and complementary information. opans.com

Separation: A reversed-phase HPLC method would be most common for a compound of this polarity. A C18 or C8 stationary phase would be suitable, with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic modifier like acetonitrile (B52724) or methanol. unodc.orgsielc.com The method would be optimized to provide a sharp, symmetrical peak for the main compound, well-resolved from any potential impurities or degradation products.

Detection Methods:

UV and Diode Array Detector (DAD): Given the presence of the aromatic chromophore, UV detection is a straightforward and sensitive method for quantification. researchgate.net A DAD, which acquires spectra across a range of wavelengths simultaneously, offers the added advantage of assessing peak purity by comparing spectra across the peak.

Evaporative Light Scattering Detector (ELSD): The ELSD is a "universal" detector for non-volatile analytes. It does not rely on a chromophore and provides a response that is more uniform for different compounds compared to UV. This makes it valuable for detecting impurities that may lack a UV chromophore and for quantifying the main compound without needing a specific reference standard for every potential impurity. researchgate.net

Fluorescence Detector (FLD): While the native fluorescence of 1-(3-Methoxybenzyl)piperazine may be limited, FLD can be an extremely sensitive and selective detection method if the compound is derivatized with a fluorescent tag. researchgate.net

Table 4: Representative HPLC Method Parameters for Piperazine Derivatives

| Parameter | Typical Condition | Reference |

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | jocpr.com |

| Mobile Phase | Acetonitrile : Buffer (e.g., 0.02 M HCl) | unodc.org |

| Flow Rate | 1.0 mL/min | jocpr.com |

| Detection | UV at ~210 nm or DAD (200-400 nm) | unodc.org |

| Injection Volume | 10 µL | jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of piperazine derivatives, GC-MS is frequently utilized for both qualitative and quantitative purposes. nih.gov For 1-(3-Methoxybenzyl)piperazine, which is typically handled as a dihydrochloride salt, analysis is performed on the free base, 1-(3-Methoxyphenyl)piperazine, which is more amenable to volatilization.

The chromatographic component (GC) separates the analyte from other components in a mixture based on its partitioning between a stationary phase (a capillary column) and a mobile phase (an inert carrier gas). The retention time (RT), the time it takes for the compound to travel through the column, is a characteristic property under a specific set of analytical conditions. Following separation, the mass spectrometer (MS) bombards the eluted compound with electrons, causing it to ionize and fragment. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. This fragmentation pattern is invaluable for unambiguous structural confirmation. oup.com

GC-MS is particularly well-suited for trace analysis due to its high sensitivity, with limits of detection (LOD) for some piperazine derivatives reported in the low microgram-per-milliliter range. scholars.direct The high selectivity of the mass detector allows for the identification of the target compound even in complex matrices. While some piperazine compounds require derivatization to increase their volatility and thermal stability, methods have been developed for the direct analysis of many arylpiperazines. rsc.org

Detailed parameters for the gas chromatographic analysis of the related free base, 1-(3-Methoxyphenyl)piperazine, have been established, providing a clear protocol for its identification. swgdrug.org

| Parameter | Condition |

|---|---|

| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Column | 5% phenyl/95% methyl silicone, 10 m x 0.32 mm x 0.52 µm |

| Carrier Gas | Hydrogen at 1.8 mL/min |

| Injector Temperature | 280°C |

| Detector Temperature | 280°C |

| Oven Program | 100°C (1 min), ramp to 280°C at 25°C/min, hold for 3 min |

| Injection | 1 µL (split ratio 50:1), sample dissolved in methanol |

| Retention Time (RT) | 5.491 min |

| Relative Retention Time (RRT) | 1.0 (relative to itself as the standard) |

Data sourced from SWGDRUG.org monograph on 1-(3-Methoxyphenyl)piperazine. swgdrug.org

Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Checks

Thin Layer Chromatography (TLC) is an essential, rapid, and cost-effective chromatographic technique used extensively in synthetic chemistry. Its primary applications for compounds like this compound are to monitor the progress of a chemical reaction and to perform preliminary assessments of a sample's purity. mdpi.comsemanticscholar.org

In reaction monitoring, small aliquots of the reaction mixture are spotted onto a TLC plate alongside the starting materials. As the reaction proceeds, the spot corresponding to the starting material diminishes while a new spot, representing the product, appears and intensifies. The reaction is considered complete when the starting material spot is no longer visible. mdpi.com

For purity checks, a dissolved sample is spotted on the plate, which is then developed in a suitable solvent system (mobile phase). A pure compound will ideally appear as a single spot. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system on a particular stationary phase.

A documented TLC system for the related free base, 1-(3-Methoxyphenyl)piperazine, provides a reference for its chromatographic behavior. swgdrug.org

| Parameter | Condition/Value |

|---|---|

| Stationary Phase | Silica Gel |

| Mobile Phase System | System TLC5 (specific components not detailed in source) |

| Visualization | Acidified iodoplatinate (B1198879) solution |

| Relative Rf of 1-(3-Methoxyphenyl)piperazine | 1.0 |

| Relative Rf of Benzylpiperazine (BZP) | 0.8 |

| Relative Rf of 1-(2-Methoxyphenyl)piperazine (B120316) | 0.8 |

| Relative Rf of 1-(4-Methoxyphenyl)piperazine | 0.9 |

Data sourced from SWGDRUG.org monograph on 1-(3-Methoxyphenyl)piperazine. swgdrug.org

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray Crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including detailed information on bond lengths, bond angles, and torsional angles. For a compound such as this compound, a single-crystal X-ray diffraction study would yield a complete picture of its solid-state conformation and the packing of its ions in the crystal lattice.

While a specific crystal structure for this compound is not publicly documented in the reviewed literature, extensive crystallographic studies on closely related methoxyphenylpiperazine and trimethoxybenzylpiperazine salts provide a strong basis for understanding its likely structural features. nih.govnih.govresearchgate.net

Studies on analogous compounds consistently show that the piperazine ring adopts a stable "chair" conformation. nih.gov In this arrangement, substituents on the ring can occupy either axial or equatorial positions. For arylpiperazines, the bulkier aryl substituent, such as the methoxybenzyl group, is typically found in the more sterically favorable equatorial position. nih.govdoaj.org The analysis also reveals how the dihydrochloride counter-ions are positioned and how they interact with the protonated piperazine cation through hydrogen bonds, forming a stable, repeating three-dimensional framework. nih.gov

The table below presents representative crystallographic data for a related compound, 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride, illustrating the type of detailed structural information obtained from such an analysis. researchgate.net

| Parameter | Value for 1-(2,3,4-Trimethoxybenzyl)piperazine monohydrochloride |

|---|---|

| Chemical Formula | C14H22N2O3·HCl |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 21.548(1) |

| b (Å) | 7.6273(3) |

| c (Å) | 9.5982(5) |

| β (°) | 100.651(2) |

| Volume (Å3) | 1550.32(12) |

| Z (Molecules per unit cell) | 4 |

Data sourced from Stepanovs & Mishnev (2012). researchgate.net

Preclinical Research Applications and Future Directions

Utility as a Molecular Probe in Neuropharmacological Research

1-(3-Methoxybenzyl)piperazine (B1595413) and its analogs are valuable tools in neuropharmacology, primarily due to their interaction with various central nervous system (CNS) targets. The arylpiperazine fragment is a well-established pharmacophore that demonstrates affinity for several key receptors involved in neurotransmission.

Derivatives of this compound have been investigated for their ability to bind to serotonergic (5-HT), dopaminergic (D2), and adrenergic (α1B) receptors. nih.gov For instance, studies on structurally similar compounds have indicated that the piperazine (B1678402) core and its substituents are critical for binding affinity and functional activity at these sites. nih.gov This makes 1-(3-Methoxybenzyl)piperazine dihydrochloride (B599025) a useful molecular probe for:

Receptor Mapping and Characterization: By studying how it and its derivatives bind to specific receptors, researchers can better understand the structure and function of those receptors.

Elucidating Biological Pathways: Its use can help trace the involvement of specific receptor systems (e.g., serotonergic, dopaminergic) in various physiological and pathological processes. nih.gov

Validating New Drug Targets: As a reference compound, it can be used to test the validity of new biological targets for CNS disorders.

The table below summarizes the receptor binding profile for a representative arylpiperazine derivative, illustrating the type of data generated when these compounds are used as molecular probes.

| Receptor Target | Binding Affinity (Ki, nM) | Implication in Research |

| Serotonin (B10506) 5-HT1A | Low micromolar | Probe for studying anxiety and depression pathways. nih.gov |

| Dopamine (B1211576) D2 | Low micromolar | Tool for investigating antipsychotic mechanisms. nih.gov |

| Adrenergic α1B | Low micromolar | Used in studies related to blood pressure regulation and CNS function. nih.gov |

This data is illustrative of arylpiperazine derivatives and is used to represent the utility of such compounds as molecular probes.

Role in the Design of Novel Chemical Entities based on the Piperazine Core

The piperazine ring is considered a "privileged scaffold" in drug discovery because its structure can be modified to interact with a wide range of biological targets. nih.gov 1-(3-Methoxybenzyl)piperazine dihydrochloride serves as an excellent starting point or "template" for creating novel chemical entities (NCEs). nih.gov Its structure offers several points for chemical modification, allowing chemists to systematically alter its properties.

Key structural features and their potential for modification include:

The Piperazine Nitrogens: The two nitrogen atoms are key to the scaffold's utility. One is typically functionalized (in this case, with the 3-methoxybenzyl group), while the other remains available for further substitution. This allows for the creation of molecules with diverse functionalities and the ability to modulate pharmacokinetic properties. researchgate.net

The Benzyl (B1604629) Group: The aromatic ring can be modified with different substituents at various positions to explore structure-activity relationships (SAR). The methoxy (B1213986) group's position (meta) influences the electronic properties and conformation of the molecule, which in turn affects receptor binding.

The Linker: The methylene (B1212753) (-CH2-) bridge connecting the benzyl group to the piperazine ring can be altered in length or rigidity to optimize the compound's fit within a biological target.

The versatility of the piperazine core is evident in the number of approved drugs that contain this moiety, spanning therapeutic areas from CNS disorders to cancer and infectious diseases. nih.govdongguk.edu

Strategies for Lead Optimization in Preclinical Drug Discovery Pipelines

Once a "hit" compound with desired biological activity is identified, the process of lead optimization begins. This involves refining the chemical structure to improve its drug-like properties. For a lead compound based on the 1-(3-Methoxybenzyl)piperazine scaffold, optimization strategies focus on enhancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. 3biotech.comusf.edu

Common lead optimization strategies applicable to this scaffold are summarized below.

| Strategy | Description | Example Application on the Scaffold |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying parts of the molecule to determine which groups are essential for biological activity. 3biotech.com | Replacing the 3-methoxy group with other substituents (e.g., chloro, cyano) or moving it to the ortho or para position to see how it affects target affinity. nih.gov |

| Physicochemical and ADME Profiling | Evaluating properties like solubility, lipophilicity, and metabolic stability to predict a compound's behavior in the body. 3biotech.com | Adding polar groups to the piperazine ring to improve solubility or modifying the benzyl ring to reduce metabolic breakdown by liver enzymes (e.g., CYP450). |

| Selectivity Profiling | Testing the compound against a panel of related biological targets to ensure it acts specifically on the desired target, minimizing potential off-target effects. altasciences.com | If the target is a specific serotonin receptor subtype, the optimized compound would be tested against other 5-HT subtypes, as well as dopamine and adrenergic receptors, to ensure selectivity. |

| Scaffold Hopping | Replacing the core piperazine structure with a different chemical scaffold that maintains a similar 3D arrangement of key functional groups. | Designing a new molecule where the piperazine ring is replaced by another N-heterocycle to explore novel intellectual property and potentially improved properties. nih.gov |

Through these iterative cycles of design, synthesis, and testing, a preclinical candidate with an optimal balance of properties can be selected for further development. usf.edualtasciences.com

Challenges and Opportunities in Piperazine Derivative Research for Therapeutic Innovation

The widespread use of the piperazine scaffold brings both significant opportunities and notable challenges for therapeutic innovation.

Opportunities:

Broad Therapeutic Potential: The structural flexibility of piperazine allows it to be incorporated into molecules targeting a vast range of diseases, including CNS disorders, cancer, viral infections, and cardiovascular conditions. researchgate.netnih.govdongguk.edu

Proven Track Record: Numerous FDA-approved drugs contain a piperazine ring, providing a wealth of knowledge on its chemical and biological behavior, which can accelerate new drug discovery programs. nih.gov

Modulation of Physicochemical Properties: The two nitrogen atoms in the piperazine ring can be used to fine-tune properties like solubility and basicity, which are critical for oral bioavailability and formulation. mdpi.com

Challenges:

Toxicity and Off-Target Effects: The same features that allow piperazines to interact with many targets can also lead to off-target binding, potentially causing unwanted side effects. Careful optimization is required to achieve high selectivity. researchgate.net

Synthetic Complexity: While the piperazine core is common, achieving specific substitution patterns, particularly direct C-H functionalization on the piperazine ring itself, can be a significant synthetic hurdle. nih.gov The presence of the second nitrogen atom can complicate reactions that work well on simpler amines like piperidine. nih.gov

Drug Resistance: For applications in oncology and infectious diseases, the emergence of drug resistance is a constant challenge, necessitating the continuous development of novel derivatives with different mechanisms of action. researchgate.net

Emerging Research Avenues and Methodological Innovations in Synthetic and Mechanistic Studies

Research into piperazine derivatives continues to evolve with the advent of new technologies and synthetic methods. These innovations are aimed at accelerating the discovery process and creating more effective and sustainable ways to produce these valuable compounds.

Emerging Research Avenues:

Targeting Protein-Protein Interactions: Arylpiperazine derivatives are being explored for their potential to disrupt protein-protein interactions, a challenging class of targets implicated in diseases like cancer. mdpi.com

Development of Covalent Inhibitors: Designing piperazine-based molecules that can form a permanent covalent bond with their biological target is an emerging strategy to achieve high potency and prolonged duration of action.

Application in Radiopharmaceuticals: The piperazine scaffold is being incorporated into molecules designed as imaging agents for diagnostic purposes, such as in positron emission tomography (PET).

Methodological Innovations:

Green Chemistry Approaches: To make the synthesis of piperazine derivatives more environmentally friendly, researchers are employing techniques like microwave-assisted and ultrasound-assisted synthesis. These methods can dramatically reduce reaction times and the need for hazardous organic solvents. mdpi.com

Computational and In Silico Design: Advanced computational tools, including AI-driven modeling and virtual screening, are used to predict the ADME properties and biological activity of new piperazine derivatives before they are synthesized, saving time and resources. 3biotech.commdpi.com

Novel Synthetic Reactions: There is ongoing research into developing new chemical reactions to more efficiently functionalize the piperazine core, including novel C-H activation strategies that allow for the direct attachment of substituents to the carbon atoms of the ring. nih.gov

These advancements promise to further expand the therapeutic utility of the piperazine scaffold, building upon foundational molecules like this compound to address unmet medical needs.

Q & A

Basic Questions

Q. What synthetic routes are recommended for preparing 1-(3-Methoxybenzyl)piperazine dihydrochloride with high purity?

- Methodology :

- Nucleophilic substitution : React 3-methoxybenzyl chloride with piperazine in a polar aprotic solvent (e.g., acetonitrile) under reflux. Use a 2:1 molar ratio of piperazine to ensure complete substitution .

- Purification : Neutralize excess HCl (from dihydrochloride formation) with diisopropylethylamine, followed by recrystallization in ethanol/water to achieve >97% purity .

- Characterization : Confirm structure via H/C NMR and LC-MS. Assess purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Q. What analytical techniques are critical for assessing the compound’s stability under varying storage conditions?

- Stability protocols :

- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature (reported mp: 231–235°C for analogs) .

- Hygroscopicity : Store at 2–8°C in airtight containers with desiccants. Monitor mass changes under 40–60% relative humidity .

- Long-term stability : Use accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How does the methoxy group position (e.g., 3-methoxy vs. 2,3,4-trimethoxy) impact the compound’s pharmacological profile?

- Structure-Activity Relationship (SAR) :

- Cardiovascular effects : Trimethoxy derivatives (e.g., Trimetazidine) show coronary vasodilation in rabbit models via inhibition of fatty acid β-oxidation. Compare 3-methoxy analogs using isolated rat heart models to assess potency differences .

- Receptor affinity : Conduct competitive binding assays (5-HT, α-adrenergic receptors) to evaluate how reduced methoxy groups alter selectivity .

Q. What in vivo models are optimal for evaluating the compound’s neuropharmacological potential?

- Experimental design :

- Migraine studies : Use nitroglycerin-induced migraine models in rats, monitoring c-Fos expression in trigeminal nuclei. Compare to mCPP (1-(3-chlorophenyl)piperazine), a known 5-HT agonist .

- Cognitive effects : Employ Morris water maze tests in mice pretreated with scopolamine to assess cholinergic modulation .

- Dosage : Optimize via pharmacokinetic profiling (plasma t via LC-MS/MS) to balance blood-brain barrier penetration and toxicity .

Q. How can computational methods predict off-target interactions of this compound?

- Methodology :

- Molecular docking : Use AutoDock Vina to screen against human 5-HT, adrenergic, and dopamine receptor crystal structures (PDB IDs: 6A93, 7BVQ). Prioritize binding poses with ΔG < -8 kcal/mol .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Validate with in vitro radioligand displacement assays .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s receptor selectivity across studies?

- Root causes :

- Assay variability : Differences in cell lines (CHO vs. HEK293), ligand concentrations, or buffer ionic strength.

- Metabolite interference : Test metabolite stability using liver microsome assays (e.g., human CYP3A4 incubation) .

- Resolution :

- Collaborative validation : Replicate key studies using harmonized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) .

- Meta-analysis : Aggregate data from PubMed/ChEMBL, applying random-effects models to quantify heterogeneity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.